Optical Bandgap Differentiation: HoN Exhibits a Distinctly Narrower Gap than DyN and ErN for Visible-Light Absorption
When selecting a rare-earth nitride for optoelectronic or spintronic devices operating in the visible/near-infrared spectrum, the optical bandgap is a critical differentiator. In a controlled experimental survey of rare-earth nitrides, HoN was found to possess an optical transmission absorption edge corresponding to a bandgap of 1.70–1.88 eV [1]. In the same study, DyN and ErN exhibited significantly wider gaps of 2.60–2.90 eV and 2.40–2.78 eV, respectively [1]. More recent work on optimized nanocrystalline thin films confirms a direct bandgap for HoN of approximately 2.03 eV [2]. This narrower gap in HoN translates to enhanced absorption in the visible range (~2×10⁵ cm⁻¹), a property that is not interchangeable with the wider-gap DyN and ErN analogs for applications such as photodetectors or light-emitting devices [3].
| Evidence Dimension | Optical bandgap (energy gap) |
|---|---|
| Target Compound Data | 1.70–1.88 eV (1964 optical transmission); ~2.03 eV (2015 direct bandgap, thin film) |
| Comparator Or Baseline | DyN: 2.60–2.90 eV; ErN: 2.40–2.78 eV (all 1964 optical transmission survey) |
| Quantified Difference | HoN gap is 0.70–1.20 eV narrower than DyN; 0.52–1.08 eV narrower than ErN |
| Conditions | Optical transmission curves on nitrogen-deficient powder samples (1964); Nanocrystalline thin films grown by Ion Assisted Deposition (2015) |
Why This Matters
Procurement of HoN over DyN or ErN is essential when the device architecture requires a narrower bandgap for visible-light absorption or specific spin-split band alignment.
- [1] Sclar, N. (1964). Properties of Rare‐Earth Nitrides. Journal of Applied Physics, 35(5), 1534–1538. View Source
- [2] Downes, J. E. et al. (2015). Holmium Nitride: a ferromagnetic semiconductor with spintronic applications. 39th Annual Condensed Matter and Materials Meeting, Wagga Wagga, Australia, p. 32. INIS RN: 49070052. View Source
- [3] Unraveling the multifunctional potential of DyN, HoN, and ErN: a first-principles study of electronic, magnetic, and thermoelectric properties. (2025). Journal of Magnetism and Magnetic Materials, Article in Press. View Source
